molecular formula C27H23N3O3S B2688453 3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 897831-78-6

3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2688453
CAS No.: 897831-78-6
M. Wt: 469.56
InChI Key: DQPNFEWVAGKCBG-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:

  • A thieno[2,3-b]pyridine core with a carboxamide group at position 2.
  • 3-Amino and 4-(furan-2-yl) substituents on the fused thiophene-pyridine ring.
  • 6-(4-Methoxyphenyl) and N-(3,4-dimethylphenyl) groups contributing to steric and electronic modulation.

This structural framework is associated with diverse biological activities, including antiplasmodial and cardiac stress inhibition, as observed in related analogs .

Properties

IUPAC Name

3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-15-6-9-18(13-16(15)2)29-26(31)25-24(28)23-20(22-5-4-12-33-22)14-21(30-27(23)34-25)17-7-10-19(32-3)11-8-17/h4-14H,28H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNFEWVAGKCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-proliferative effects, and possible mechanisms of action.

Cytotoxicity and Anti-Proliferative Effects

Recent studies have investigated the cytotoxic effects of thienopyridine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown promising anti-cancer properties against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity of these compounds is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µg/mL)IC50 (µM)
3-amino...MCF-713.420.045
Similar CompoundMDA-MB-23162.860.24

The data suggests that modifications on the thienopyridine scaffold can significantly enhance cytotoxicity against these cancer cell lines .

The mechanisms underlying the biological activity of thienopyridine derivatives are varied but often involve:

  • Inhibition of Cell Cycle Progression: Many thienopyridines cause cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from proliferating.
  • Induction of Apoptosis: These compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting Specific Kinases: Some derivatives have been shown to inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways.

Study on Thienopyrimidine Derivatives

A study conducted on a series of thienopyrimidine derivatives demonstrated their potential as anti-cancer agents. The derivatives were tested against MCF-7 and MDA-MB-231 cell lines. The most potent compound exhibited an IC50 value of 52.56 µg/mL against MDA-MB-231 cells while maintaining a relatively high IC50 value for normal cells (BALB 3T3), indicating selectivity towards cancerous cells .

Comparative Analysis with Other Compounds

In comparative studies, the compound's biological activity was juxtaposed with other known thienopyridines and thienopyrimidines. The results indicated that while some compounds demonstrated higher cytotoxicity, the specific structural features of the compound may confer unique properties beneficial for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s substituents are compared to key analogs in Table 1:

Compound Name R4 R6 Carboxamide Substituent Key Features
Target Compound Furan-2-yl 4-Methoxyphenyl 3,4-Dimethylphenyl Electron-rich furan; methoxy enhances solubility; dimethylphenyl for lipophilicity
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CF3 Thiophen-2-yl 4-Chlorophenyl Trifluoromethyl (electron-withdrawing); thiophene for π-π interactions
3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide 3,4-Dimethoxyphenyl Phenyl 2,4-Dimethylphenyl Dimethoxy enhances polarity; phenyl at R6 increases rigidity
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide (Epac1 inhibitor) Phenyl Thiophen-2-yl 4-Fluorophenyl Fluorine improves metabolic stability; thiophene for bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl and furan-2-yl substituents contrast with analogs bearing CF3 or chlorophenyl groups, which reduce electron density and may enhance receptor binding .
  • Aromatic vs. Heterocyclic Substituents : Thiophene and phenyl at R6 (e.g., ) favor planar stacking, whereas the target’s 4-methoxyphenyl introduces steric bulk and polarity.

Yield Comparison :

  • Analogs with trifluoromethyl groups (e.g., ) achieve >90% yields due to favorable reactivity.
  • Bulky substituents (e.g., 3,4-dimethylphenyl) may reduce yields (e.g., 37% in ) .

Physical and Spectroscopic Properties

Melting Points and Stability:
Compound Type Melting Point Range (°C) Notes
Target Compound (analog) ~240–260 (estimated) Bulky groups may lower m.p. vs. CF3 analogs
CF3-Substituted Analogs 236–277 Higher m.p. due to crystalline packing
Thiophene-Containing 236–277 Planarity enhances thermal stability
Spectroscopic Data:
  • IR : Target’s NH/amine stretches (~3460 cm⁻¹) and C=O (~1730 cm⁻¹) align with analogs in and .
  • NMR : Aromatic protons in 4-methoxyphenyl (~6.8–7.5 ppm) and furan (δ ~7.2–7.4 ppm) are expected .

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